N-[1-(5-methylthiophen-2-yl)propan-2-yl]-4-pyrrolidin-1-ylpyridine-2-carboxamide
Description
N-[1-(5-methylthiophen-2-yl)propan-2-yl]-4-pyrrolidin-1-ylpyridine-2-carboxamide is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its structural uniqueness, which allows for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[1-(5-methylthiophen-2-yl)propan-2-yl]-4-pyrrolidin-1-ylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-13(11-16-6-5-14(2)23-16)20-18(22)17-12-15(7-8-19-17)21-9-3-4-10-21/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEUZTQGQGYMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CC(C)NC(=O)C2=NC=CC(=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methylthiophen-2-yl)propan-2-yl]-4-pyrrolidin-1-ylpyridine-2-carboxamide typically involves multi-step organic synthesisCommon reagents used in these steps include sulfur, α-methylene carbonyl compounds, and α-cyano esters .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methylthiophen-2-yl)propan-2-yl]-4-pyrrolidin-1-ylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
N-[1-(5-methylthiophen-2-yl)propan-2-yl]-4-pyrrolidin-1-ylpyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[1-(5-methylthiophen-2-yl)propan-2-yl]-4-pyrrolidin-1-ylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain kinases or modulate ion channels, resulting in anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and pyridine-based molecules, such as:
Tipepidine: A thiophene-containing drug with antitussive properties.
Dorzolamide: A thiophene-based carbonic anhydrase inhibitor used to treat glaucoma.
Tioconazole: An antifungal agent containing a thiophene ring.
Uniqueness
N-[1-(5-methylthiophen-2-yl)propan-2-yl]-4-pyrrolidin-1-ylpyridine-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and potential therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
